molecular formula C17H21FN4S B4363158 N-cyclohexyl-N'-[1-(3-fluorobenzyl)-1H-pyrazol-4-yl]thiourea

N-cyclohexyl-N'-[1-(3-fluorobenzyl)-1H-pyrazol-4-yl]thiourea

Cat. No.: B4363158
M. Wt: 332.4 g/mol
InChI Key: UJSSBSXHANUSMH-UHFFFAOYSA-N
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Description

N-cyclohexyl-N’-[1-(3-fluorobenzyl)-1H-pyrazol-4-yl]thiourea is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a cyclohexyl group, a fluorobenzyl group, and a pyrazolyl group linked through a thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-N’-[1-(3-fluorobenzyl)-1H-pyrazol-4-yl]thiourea typically involves the reaction of cyclohexylamine with 1-(3-fluorobenzyl)-1H-pyrazol-4-yl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired thiourea compound.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Industrial production may also incorporate continuous flow reactors and automated systems to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-N’-[1-(3-fluorobenzyl)-1H-pyrazol-4-yl]thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.

    Reduction: Reduction reactions can target the pyrazolyl or fluorobenzyl groups, leading to the formation of corresponding reduced products.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorobenzyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfinyl or sulfonyl derivatives.

    Reduction: Reduced forms of the pyrazolyl or fluorobenzyl groups.

    Substitution: Substituted derivatives at the fluorobenzyl position.

Scientific Research Applications

N-cyclohexyl-N’-[1-(3-fluorobenzyl)-1H-pyrazol-4-yl]thiourea has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-cyclohexyl-N’-[1-(3-fluorobenzyl)-1H-pyrazol-4-yl]thiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds with active sites of enzymes or receptors, potentially inhibiting their activity. The fluorobenzyl and pyrazolyl groups may enhance binding affinity and specificity through hydrophobic interactions and π-π stacking.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclohexyl-N’-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]thiourea
  • N-cyclohexyl-N’-[1-(3-chlorobenzyl)-1H-pyrazol-4-yl]thiourea
  • N-cyclohexyl-N’-[1-(3-methylbenzyl)-1H-pyrazol-4-yl]thiourea

Uniqueness

N-cyclohexyl-N’-[1-(3-fluorobenzyl)-1H-pyrazol-4-yl]thiourea is unique due to the presence of the fluorobenzyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and binding interactions, making it a valuable candidate for various applications.

Properties

IUPAC Name

1-cyclohexyl-3-[1-[(3-fluorophenyl)methyl]pyrazol-4-yl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN4S/c18-14-6-4-5-13(9-14)11-22-12-16(10-19-22)21-17(23)20-15-7-2-1-3-8-15/h4-6,9-10,12,15H,1-3,7-8,11H2,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJSSBSXHANUSMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=S)NC2=CN(N=C2)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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